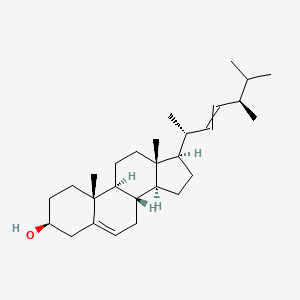

Ergosta-5,22-dien-3beta-ol

Descripción

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for ergosta-5,22-dien-3β-ol is (22E,24R)-24-methylcholesta-5,22-dien-3β-ol , reflecting its cholestane-derived skeleton with specific stereochemical features. The nomenclature encodes:

- A 24-methyl group in the R configuration on the cholestane side chain.

- Double bonds at positions C5–C6 and C22–C23, with the latter exhibiting an E (trans) geometry.

- A β-oriented hydroxyl group at C3, confirmed by nuclear magnetic resonance (NMR) coupling constants (J = 8.5 Hz for H-3α) and X-ray crystallography.

The stereochemical configuration was unequivocally established through single-crystal X-ray diffraction, which resolved the 22E,24R configuration of the side chain and the 3β-hydroxyl orientation. The tetracyclic core adopts a 5α,8α,9β,10β,13α,14α conformation, characteristic of ergostane-type sterols.

Table 1: Key Stereochemical Descriptors of Ergosta-5,22-dien-3β-ol

X-ray Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray crystallography of ergosta-5,22-dien-3β-ol isolated from Gyromitra esculenta revealed a monoclinic crystal system with space group P2₁ and unit cell parameters a = 12.307 Å, b = 7.355 Å, c = 19.878 Å, and β = 101.25°. Key structural insights include:

- Side-chain conformation : The C22–C23 double bond adopts an E geometry, positioning the C24 methyl group antiperiplanar to C23.

- Hydrogen bonding : The 3β-hydroxyl forms an intramolecular hydrogen bond with the C5–C6 double bond (O–H···π interaction, 2.89 Å), stabilizing the planar tetracyclic core.

- Puckering parameters : Rings A and B exhibit slight chair distortions, while rings C and D maintain a near-perfect chair conformation.

Comparative analysis with ergosterol (ergosta-5,7,22-trien-3β-ol) highlights the absence of the C7–C8 double bond in ergosta-5,22-dien-3β-ol, which reduces ring B conjugation and increases molecular flexibility.

Table 2: Crystallographic Data for Ergosta-5,22-dien-3β-ol

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell volume | 1,734.7 ų |

| Z (molecules/unit) | 2 |

| R-factor | 0.045 |

Comparative Structural Analysis with Related Ergostane-Type Sterols

Ergosta-5,22-dien-3β-ol shares its ergostane skeleton with sterols such as ergosterol, brassicasterol, and stigmasterol but differs in double-bond positioning and side-chain modifications:

Table 3: Structural Comparison of Ergostane-Type Sterols

- Double-bond systems : The Δ⁵,Δ²² system in ergosta-5,22-dien-3β-ol contrasts with the Δ⁵,Δ⁷,Δ²² triad in ergosterol, which enhances UV absorption in the latter.

- Side-chain variations : The 24R-methyl group distinguishes ergosta-5,22-dien-3β-ol from stigmasterol’s 24-ethyl substituent, affecting lipid bilayer interactions.

- Functional group positioning : The 3β-hydroxyl is conserved across ergostane sterols, facilitating membrane insertion via hydrogen bonding.

Molecular docking studies reveal that ergosta-5,22-dien-3β-ol’s planar tetracyclic core and side-chain geometry enable high-affinity binding to aromatase (-33.55 kcal/mol), surpassing the cocrystallized ligand (-22.61 kcal/mol). This interaction is attributed to van der Waals contacts with Phe221 and Trp224 residues, stabilized by the 3β-hydroxyl’s hydrogen bond with Asp309.

Propiedades

Fórmula molecular |

C28H46O |

|---|---|

Peso molecular |

398.7 g/mol |

Nombre IUPAC |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 |

Clave InChI |

OILXMJHPFNGGTO-ZRUUVFCLSA-N |

SMILES isomérico |

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES canónico |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Origen del producto |

United States |

Métodos De Preparación

Marine Algae and Plant Sources

Brassicasterol is abundant in marine algae (e.g., diatoms, dinoflagellates) and plants such as canola (Brassica napus) and rapeseed. The extraction process involves:

- Homogenization : Fresh or dried biomass is homogenized in organic solvents (chloroform:methanol, 2:1 v/v) to disrupt cell membranes.

- Saponification : The lipid extract is treated with potassium hydroxide (KOH) in ethanol to hydrolyze esterified sterols.

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) isolates brassicasterol from other lipids. Thin-layer chromatography (TLC) with vanillin-sulfuric acid staining confirms purity.

Yield :

| Source | Solvent System | Yield (mg/kg dry weight) |

|---|---|---|

| Marine algae | Chloroform:Methanol | 12–18 |

| Rapeseed oil | Hexane:Ethyl Acetate | 8–10 |

Fungal Extraction

Fungi such as Tuber indicum (Chinese truffle) and Aspergillus species produce brassicasterol as a secondary metabolite. Protocols include:

- Submerged Fermentation : Mycelia are cultured in potato dextrose broth, harvested, and extracted with acetone.

- Chromatographic Separation : Ergosterol derivatives are separated using reverse-phase HPLC (C18 column, methanol:water eluent).

Key Findings :

- Tuber indicum yields 0.2–0.5 mg/g brassicasterol.

- Aspergillus aculeatus produces brassicasterol alongside ergosterol peroxide, with yields enhanced by nitrogen-limited media.

Microbial Fermentation

Microbial biosynthesis offers scalable production of brassicasterol using optimized fungal strains.

Strain Selection and Optimization

Fermentation Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 25–28°C | Maximizes enzyme activity |

| pH | 6.0–6.5 | Prevents sterol oxidation |

| Aeration | 0.5 vvm | Balances aerobic/anaerobic metabolism |

Yield : Aspergillus oryzae achieves 15–20 mg/L in 7-day batch cultures.

Chemical Synthesis

While less common than biological methods, brassicasterol can be synthesized from ergosterol via selective hydrogenation and oxidation.

Synthesis Pathway

- Ergosterol Hydrogenation : Ergosterol is hydrogenated using palladium on carbon (Pd/C) to saturate the 5,22-diene system.

- Selective Oxidation : Manganese dioxide (MnO₂) oxidizes the 3β-hydroxyl group to a ketone, followed by stereospecific reduction with sodium borohydride (NaBH₄).

Challenges :

- Low regioselectivity during hydrogenation requires multiple purification steps.

- Overall yield is 10–15%, making this method less economical than extraction.

Comparative Analysis of Methods

| Method | Yield | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Algal Extraction | 12–18 mg/kg | 85–90 | 120–150 | Moderate |

| Fungal Fermentation | 15–20 mg/L | 90–95 | 80–100 | High |

| Chemical Synthesis | 10–15% | 95–98 | 300–400 | Low |

Key Insights :

- Fungal fermentation balances cost and scalability for industrial applications.

- Natural extraction remains preferred for small-scale research due to minimal infrastructure requirements.

Emerging Techniques and Innovations

Metabolic Engineering

CRISPR-Cas9 editing of Yarrowia lipolytica has increased brassicasterol titers to 50 mg/L by overexpressing sterol biosynthesis genes (e.g., ERG5, ERG6).

Green Solvent Systems

Ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) improve extraction efficiency by 30% compared to chloroform.

Análisis De Reacciones Químicas

Brassicasterol undergoes several chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group (-OH) in brassicasterol is frequently bound to other lipids, including glycerols . Analytical methods often utilize strong alkali (KOH or NaOH) to saponify the ester linkages, and typical extraction solvents include 6% KOH in methanol . The hydroxyl group is frequently derivatized with bis-trimethyl silyl trifluoroacetamide (BSTFA) to replace the hydrogen with the less exchangeable trimethylsilyl (TMS) group .

Aplicaciones Científicas De Investigación

Ergosta-5,22-dien-3β-ol, commonly known as brassicasterol, is a 28-carbon sterol found in various organisms and has garnered research interest for its diverse applications. It is characterized by a hydroxyl functional group at the 3-position and a double bond between carbons 5 and 22.

Scientific Research Applications

Biomarker in Environmental Studies

Ergosta-5,22-dien-3β-ol serves as an indicator of algal biomass in sediment samples because of its persistence over time. It is synthesized primarily by unicellular algae and certain terrestrial plants like canola and rape.

Biological Activities

Ergosta-5,22-dien-3β-ol exhibits various biological activities:

- Antimicrobial Agent The compound has the ability to act as an antimicrobial agent.

- Anti-cancer Compound It also shows potential as an anti-cancer compound.

- Aromatase Inhibition Ergosta-5, 22-dien-3β-ol isolated from Gyromitra esculenta exhibited promising in silico activities against aromatase enzyme .

Pharmaceutical Applications

- Antitumor Activity A sterol purified from the edible mushroom Sarcodon aspratus, identified as 5alpha,8alpha-epidioxy-22E-ergosta-6,9(11),22-trien-3beta-ol, displayed antitumor activity, suppressing the growth of HL60 leukemia and HT29 colon adenocarcinoma cells .

- Apoptosis Induction 5alpha,8alpha-Epidioxy-22E-ergosta-6,9(11),22-trien-3beta-ol was found to be a more effective inducer of apoptosis than ergosterol peroxide. It also selectively suppressed the growth of HT29 human colon adenocarcinoma cells without affecting normal human fibroblasts .

- Drug Likeness In silico ADMET and toxicity studies of ergosta-5, 22-dien-3β-ol suggest the likeness of the isolated compound to be a drug .

Phytochemical Studies

- Anti-inflammatory, Antioxidant, and Antidiabetic Activities Ergosta-5,22-dien-3-ol, acetate, (3β,22E) demonstrated binding conformations with target proteins involved in anti-inflammatory (Tnf-α and Cox-2), antioxidant (SOD), and antidiabetic (α-amylase and aldo reductase) activities .

Summary Table

Mecanismo De Acción

The mechanism of action of brassicasterol involves the inhibition of vital enzymes involved in viral replication and bacterial cell wall biosynthesis . For instance, it inhibits HSV-1 DNA polymerase and HSV-1 thymidine kinase, which are essential for viral replication . In the case of Mycobacterium tuberculosis, brassicasterol inhibits UDP-galactopyranose mutase, an enzyme crucial for cell wall biosynthesis . Additionally, brassicasterol suppresses the AKT signaling pathway, which is involved in the development of hepatitis B virus-associated hepatocellular carcinoma .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Sterols

Ergosterol (Ergosta-5,7,22-trien-3β-ol)

Structural Differences : Ergosterol contains an additional double bond at position 7, forming a triene system (Δ⁵,⁷,²²) compared to the diene (Δ⁵,²²) in brassicasterol .

Functional Implications :

- Membrane Role : Ergosterol is critical in fungal cell membrane integrity, unlike brassicasterol, which is primarily a phytosterol .

- Vitamin D Precursor : Ergosterol converts to vitamin D₂ under UV light, a property absent in brassicasterol due to the lack of the Δ⁷ bond .

- Binding Affinity : Brassicasterol shows higher aromatase inhibition (binding free energy: −33.55 kcal/mol) than ergosterol-derived ligands (−22.61 kcal/mol), likely due to optimized hydrophobic interactions .

Table 1: Structural and Functional Comparison

Stigmasterol (Stigmasta-5,22-dien-3β-ol)

Structural Differences : Stigmasterol has a 24-ethyl group instead of the 24-methyl group in brassicasterol .

Functional Implications :

- Degradation Rate : Both compounds degrade faster than β-sitosterol due to their Δ²² bond, but stigmasterol’s ethyl group may enhance oxidative instability .

- Applications : Stigmasterol is a precursor for progesterone synthesis, while brassicasterol’s applications focus on aromatase inhibition and anti-inflammatory activity .

Table 2: Degradation and Bioactivity

| Property | Brassicasterol | Stigmasterol |

|---|---|---|

| Degradation in Storage | High (due to Δ²² bond) | High (due to Δ²² bond) |

| Plasma Protein Binding | >90% | Not reported |

| Toxicity (Rat LD₅₀) | 1.071 mg/kg/day | Not reported |

Campesterol (24-Methylcholesta-5-en-3β-ol)

Structural Differences : Campesterol lacks the Δ²² bond and has a saturated side chain .

Functional Implications :

- Absorption : Campesterol’s single Δ⁵ bond results in higher intestinal absorption compared to brassicasterol, which has low permeability due to its conjugated diene system .

- Enzyme Interactions : Brassicasterol outperforms campesterol in aromatase binding, highlighting the importance of the Δ²² bond in molecular docking .

Pharmacokinetic and Toxicity Profiles

ADMET Properties of Brassicasterol

Comparison with Ergosterol Derivatives

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.